molecular formula C10H13N3O6 B11819761 Diethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate CAS No. 1002535-10-5

Diethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B11819761
CAS No.: 1002535-10-5
M. Wt: 271.23 g/mol
InChI Key: DQKQBGQCFAUBHF-UHFFFAOYSA-N
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Description

Diethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two ester groups at positions 3 and 5, a nitro group at position 4, and a methyl group at position 1. The compound’s molecular formula is C10H13N3O6, and it has a molecular weight of 271.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate typically involves the nitration of a precursor pyrazole compound. One common method involves the reaction of 1-methyl-3,5-dicarbethoxy-4-nitropyrazole with nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Diethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate: Lacks the nitro group at position 4.

    Diethyl 1-methyl-4-amino-1H-pyrazole-3,5-dicarboxylate: Contains an amino group instead of a nitro group at position 4.

    Diethyl 1-phenyl-4-nitro-1H-pyrazole-3,5-dicarboxylate: Contains a phenyl group at position 1 instead of a methyl group

Uniqueness

Diethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate is unique due to the presence of both nitro and ester groups, which confer distinct chemical reactivity and potential biological activities.

Properties

CAS No.

1002535-10-5

Molecular Formula

C10H13N3O6

Molecular Weight

271.23 g/mol

IUPAC Name

diethyl 1-methyl-4-nitropyrazole-3,5-dicarboxylate

InChI

InChI=1S/C10H13N3O6/c1-4-18-9(14)6-7(13(16)17)8(12(3)11-6)10(15)19-5-2/h4-5H2,1-3H3

InChI Key

DQKQBGQCFAUBHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NN1C)C(=O)OCC)[N+](=O)[O-]

Origin of Product

United States

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